![molecular formula C9H10Br2OS B14227465 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene CAS No. 823808-10-2](/img/structure/B14227465.png)
2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene is a brominated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine atoms and a but-3-en-1-yloxy group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of conjugated polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-{[(but-3-en-1-yl)oxy]methyl}thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of conjugated polymers and other advanced materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene is primarily related to its ability to participate in various chemical reactions. The bromine atoms and the but-3-en-1-yloxy group provide reactive sites for nucleophilic substitution and coupling reactions. These reactions can lead to the formation of complex molecular structures with specific electronic and optical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromothiophene: Lacks the but-3-en-1-yloxy group, making it less versatile in certain synthetic applications.
3-Bromo-2,5-dimethylthiophene: Contains methyl groups instead of the but-3-en-1-yloxy group, leading to different reactivity and applications.
2,5-Dibromo-3-hexylthiophene: Has a hexyl group instead of the but-3-en-1-yloxy group, which affects its solubility and electronic properties.
Uniqueness
The presence of the but-3-en-1-yloxy group in 2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene provides unique reactivity and versatility in synthetic applications. This functional group allows for the formation of various derivatives and conjugated systems, making it a valuable intermediate in the development of advanced materials .
Eigenschaften
CAS-Nummer |
823808-10-2 |
|---|---|
Molekularformel |
C9H10Br2OS |
Molekulargewicht |
326.05 g/mol |
IUPAC-Name |
2,5-dibromo-3-(but-3-enoxymethyl)thiophene |
InChI |
InChI=1S/C9H10Br2OS/c1-2-3-4-12-6-7-5-8(10)13-9(7)11/h2,5H,1,3-4,6H2 |
InChI-Schlüssel |
VKRZXNISIAOEET-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOCC1=C(SC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
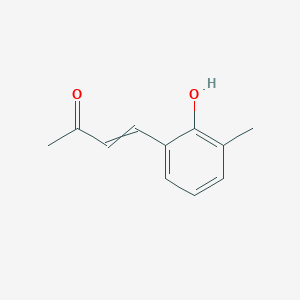
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
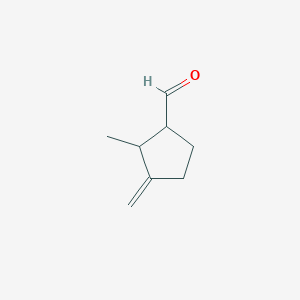
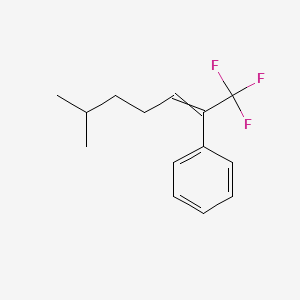
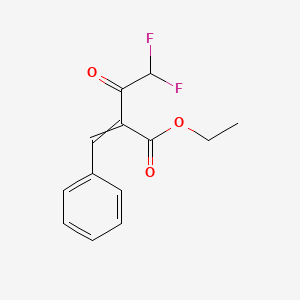
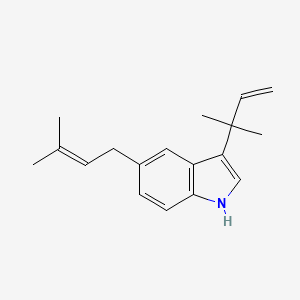
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
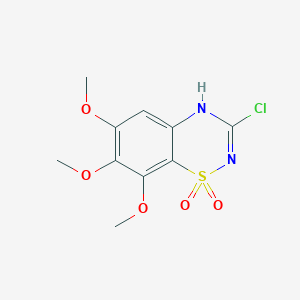
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)

